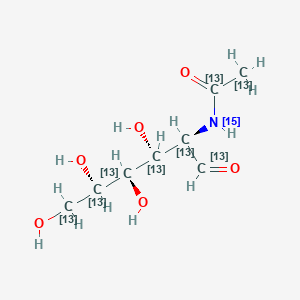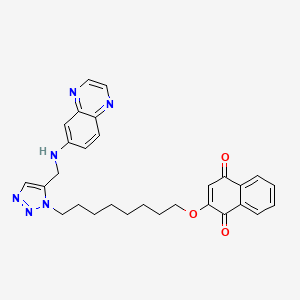
N-Acetyl-D-glucosamine-13C8,15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-D-glucosamine-13C8,15N, also known as N-Acetyl-2-amino-2-deoxy-D-glucose-13C8,15N, is a monosaccharide derivative of glucose. It is labeled with stable isotopes of carbon-13 and nitrogen-15, making it a valuable tool in scientific research. This compound is primarily used as a tracer in various biochemical and pharmacokinetic studies due to its stable isotope labeling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-glucosamine-13C8,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the N-Acetyl-D-glucosamine molecule. The process typically starts with the synthesis of labeled glucose, followed by acetylation and amination reactions to introduce the acetyl and amino groups, respectively. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems and continuous flow reactors. The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-D-glucosamine-13C8,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound results in the formation of N-Acetyl-D-glucosaminic acid-13C8,15N, while reduction yields N-Acetyl-D-glucosamine alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
N-Acetyl-D-glucosamine-13C8,15N has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of glucose derivatives in various biochemical pathways.
Biology: Employed in studies of glycosylation processes and the role of glucose derivatives in cellular functions.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Wirkmechanismus
The mechanism of action of N-Acetyl-D-glucosamine-13C8,15N involves its incorporation into biochemical pathways where it acts as a substrate or inhibitor. The stable isotopes allow for precise tracking and quantification of the compound in various biological systems. Molecular targets include enzymes involved in glycosylation and metabolic pathways, where the compound can influence the activity and function of these enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-D-glucosamine: The non-labeled version of the compound, commonly used in similar applications but without the benefits of stable isotope labeling.
N-Acetyl-D-glucosamine-13C: Labeled with carbon-13 only, used in studies where nitrogen labeling is not required.
N-Acetyl-D-glucosamine-15N: Labeled with nitrogen-15 only, used in studies focusing on nitrogen metabolism.
Uniqueness
N-Acetyl-D-glucosamine-13C8,15N is unique due to its dual labeling with both carbon-13 and nitrogen-15. This dual labeling provides more comprehensive data in metabolic and pharmacokinetic studies, allowing for simultaneous tracking of both carbon and nitrogen atoms in the compound. This makes it a valuable tool in research areas where detailed analysis of metabolic pathways is required .
Eigenschaften
Molekularformel |
C8H15NO6 |
|---|---|
Molekulargewicht |
230.14 g/mol |
IUPAC-Name |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(1,2,3,4,5,6-13C6)hexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
InChI-Schlüssel |
MBLBDJOUHNCFQT-MCDNSCKWSA-N |
Isomerische SMILES |
[13CH3][13C](=O)[15NH][13C@@H]([13CH]=O)[13C@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O |
Kanonische SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-chloro-1H-indol-7-yl)-(3-cyanophenyl)sulfonylamino]acetamide](/img/structure/B15137130.png)

![N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B15137141.png)

![N'-[2-[[(5S)-5-acetamido-6-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-6-[[(2R)-2-[[(2Z)-2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoyl]amino]-1-oxohexan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide](/img/structure/B15137161.png)


![5-[2-(dimethylamino)ethoxy]-N-[(1R)-1-[3-(1-ethylpyrazol-3-yl)-5-(1-methylpyrazol-4-yl)phenyl]ethyl]-2-methylbenzamide](/img/structure/B15137177.png)

![[2-[(4-fluorophenyl)sulfonylamino]-4-[(4-phenylbenzoyl)amino]phenyl] 6-[[1-[3-[3-[[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoyl]amino]propylcarbamoyl]phenyl]sulfonyl-6-oxopyridine-3-carbonyl]amino]hexanoate](/img/structure/B15137187.png)




